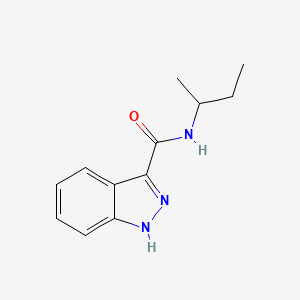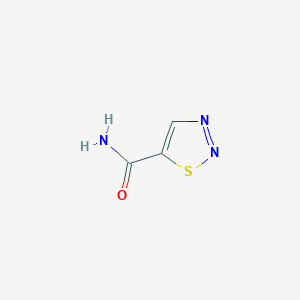![molecular formula C15H11N3 B7518289 4-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7518289.png)
4-[(4-Cyanoanilino)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Cyanoanilino)methyl]benzonitrile, also known as AG1478, is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the activity of epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that is involved in numerous cellular processes, including cell proliferation, differentiation, and survival. AG1478 has been shown to be a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in various biological processes.
Wirkmechanismus
4-[(4-Cyanoanilino)methyl]benzonitrile acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor, preventing the binding of ATP and subsequent activation of the receptor. This results in the inhibition of downstream signaling pathways that are activated by EGFR, leading to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
4-[(4-Cyanoanilino)methyl]benzonitrile has been shown to have a number of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In wound healing and tissue regeneration, 4-[(4-Cyanoanilino)methyl]benzonitrile has been shown to inhibit the migration and proliferation of cells involved in the healing process. In addition, 4-[(4-Cyanoanilino)methyl]benzonitrile has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in response to injury or disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(4-Cyanoanilino)methyl]benzonitrile in lab experiments is its potency and selectivity for EGFR. This allows for more specific and targeted inhibition of EGFR activity, reducing the risk of off-target effects. However, one limitation of 4-[(4-Cyanoanilino)methyl]benzonitrile is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over extended periods of time.
Zukünftige Richtungen
There are a number of future directions for research involving 4-[(4-Cyanoanilino)methyl]benzonitrile. One area of interest is the development of new EGFR inhibitors with improved potency and selectivity. Another area of interest is the use of EGFR inhibitors in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Additionally, there is interest in investigating the role of EGFR in other diseases, such as autoimmune disorders and infectious diseases.
Synthesemethoden
4-[(4-Cyanoanilino)methyl]benzonitrile can be synthesized using a multi-step synthetic route, starting from 4-cyanobenzyl chloride and 4-aminobenzonitrile. The first step involves the reaction of 4-cyanobenzyl chloride with sodium azide to form 4-azidobenzyl chloride, which is then reacted with 4-aminobenzonitrile in the presence of a copper catalyst to form 4-[(4-Cyanoanilino)methyl]benzonitrile.
Wissenschaftliche Forschungsanwendungen
4-[(4-Cyanoanilino)methyl]benzonitrile has been used in numerous scientific studies to investigate the role of EGFR in various biological processes. For example, it has been used to study the effect of EGFR inhibition on cancer cell proliferation and survival, as well as the role of EGFR in wound healing and tissue regeneration. 4-[(4-Cyanoanilino)methyl]benzonitrile has also been used in studies investigating the role of EGFR in the development of various diseases, including Alzheimer's disease and cardiovascular disease.
Eigenschaften
IUPAC Name |
4-[(4-cyanoanilino)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c16-9-12-1-3-14(4-2-12)11-18-15-7-5-13(10-17)6-8-15/h1-8,18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHWQJOYCWCPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Cyanoanilino)methyl]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7518211.png)
![[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid](/img/structure/B7518217.png)
![4-(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7518218.png)

![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)


![6-chloro-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4,5-diamine](/img/structure/B7518239.png)
![1-(4-Bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7518256.png)
![Methyl 2-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetate](/img/structure/B7518267.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518275.png)


![3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7518305.png)